molecular formula C22H15ClO6 B3979343 methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

Cat. No. B3979343
M. Wt: 410.8 g/mol
InChI Key: YIZZCVVCUSCYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and the modulation of signaling pathways. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. The compound has also been tested for its antiviral activity against herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to modulate the expression of certain genes involved in cellular processes.

Advantages and Limitations for Lab Experiments

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good yields and purity. It has been extensively studied for its biological activity and has been shown to exhibit various effects in vitro. However, there are also limitations to its use in lab experiments. The compound may have limited solubility in certain solvents, which can affect its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret its effects in cellular assays.

Future Directions

There are several future directions for the study of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate. One direction is to further investigate its mechanism of action and its ability to modulate specific signaling pathways. Another direction is to explore its potential applications in the development of new drugs for the treatment of cancer, inflammation, and viral infections. Moreover, the compound can be used as a lead compound for the development of new derivatives with improved biological activity and pharmacokinetic properties. Finally, the compound can be tested in animal models to evaluate its efficacy and safety in vivo.

Scientific Research Applications

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been tested for its ability to inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II. These enzymes are involved in various cellular processes and are targets for the development of new drugs.

properties

IUPAC Name

methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO6/c1-26-22(25)18-8-7-14(28-18)12-27-20-11-19-16(9-17(20)23)15(10-21(24)29-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZZCVVCUSCYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
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methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
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methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
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methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
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methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
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methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

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